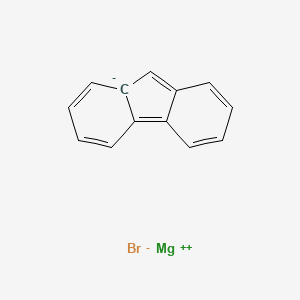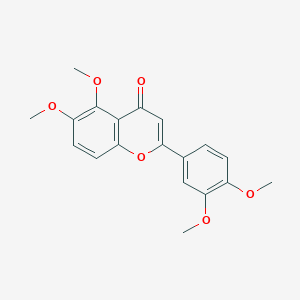![molecular formula C26H19BrO B14356467 1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 90964-43-5](/img/structure/B14356467.png)
1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a bromo group and two phenoxyphenyl groups attached to an ethene backbone. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Phenoxyphenyl Substitution: The phenoxyphenyl groups are introduced through a substitution reaction, where phenol derivatives react with the bromo-substituted ethene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromo group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.
Reduction: Formation of ethene derivatives without the bromo group.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromo group and phenoxyphenyl groups can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromo-1-phenylethanone
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Uniqueness
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to its specific combination of bromo and phenoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
90964-43-5 |
|---|---|
Formule moléculaire |
C26H19BrO |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
1-(2-bromo-1,2-diphenylethenyl)-2-phenoxybenzene |
InChI |
InChI=1S/C26H19BrO/c27-26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)28-22-16-8-3-9-17-22/h1-19H |
Clé InChI |
UKILNIPMVLDLFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

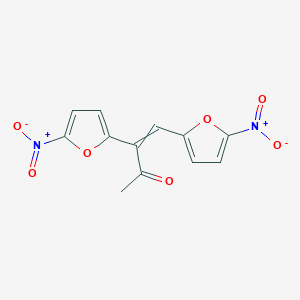

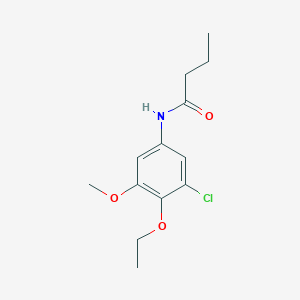

![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
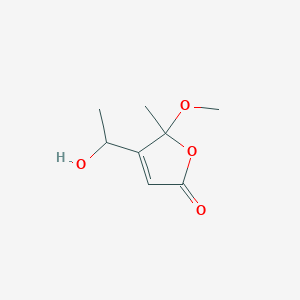
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
